1-Benzylindole
Overview
Description
1-Benzylindole , also known by its synonyms such as 1-benzyl-1H-indole , N-benzylindole , and phenylmethyl-1H-indole , is an organic compound with the chemical formula C₁₄H₁₁N . It belongs to the class of indoles and derivatives . This compound exhibits interesting properties and has been studied for various applications .
Synthesis Analysis
The synthesis of 1-Benzylindole involves several methods, including cyclization reactions . One common approach is the Fischer indole synthesis , where aniline derivatives react with acyl chlorides or acid anhydrides in the presence of a Lewis acid catalyst . Another method is the Pictet-Spengler reaction , which utilizes an aldehyde or ketone and an amino group to form the indole ring. Researchers have explored various modifications and conditions to optimize the synthesis .
Molecular Structure Analysis
1-Benzylindole features a fused bicyclic structure , comprising a six-membered benzene ring fused to a five-membered indole ring. The benzyl group (C₆H₅CH₂-) is attached to the nitrogen atom of the indole ring. The aromaticity of both rings contributes to its stability and reactivity .
Chemical Reactions Analysis
1-Benzylindole participates in several chemical reactions, including nitration , alkylation , and oxidation . These reactions can lead to the functionalization of the benzyl or indole moieties. Additionally, it can undergo aromatic substitution reactions due to the presence of the benzene ring .
Physical And Chemical Properties Analysis
Scientific Research Applications
Biological Potential
Indole derivatives, such as 1-benzyl-1H-indole, possess various biological activities . These include:
- Antiviral : Indole derivatives have been reported as antiviral agents .
- Anti-inflammatory : They also exhibit anti-inflammatory properties .
- Anticancer : Indole derivatives have been used in anticancer research .
- Anti-HIV : They have potential applications in anti-HIV treatments .
- Antioxidant : Indole derivatives can act as antioxidants .
- Antimicrobial : They have antimicrobial properties .
- Antitubercular : Indole derivatives can be used in antitubercular treatments .
- Antidiabetic : They have potential applications in antidiabetic treatments .
- Antimalarial : Indole derivatives can be used in antimalarial treatments .
- Anticholinesterase activities : They have potential applications in anticholinesterase treatments .
Synthesis of Diverse Heterocyclic Frameworks
Indole, a structurally versatile aromatic compound, has emerged as a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . These reactions are completely atom-economical and are considered as green reactions . This makes indole a valuable building block in the construction of complex and biologically relevant heterocyclic compounds .
Room Temperature Ultralong Organic Phosphorescence (RTUOP)
1H-benzo[f]indole, a significant unit similar to 1-benzyl-1H-indole, is used in the field of room temperature ultralong organic phosphorescence (RTUOP) . However, the synthesis of 1H-benzo[f]indole is rather hard and of low yield, which greatly limits the wide applications of RTUOP .
Multicomponent Reactions
Indoles have been used in multicomponent reactions for the synthesis of complex molecules . For example, the Ugi reaction of indole-3-aldehydes, propargylamine, acids, and isocyanides gave products in good yields .
Mechanism of Action
Target of Action
1-Benzyl-1H-indole, also known as 1-Benzylindole, is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
It is known that indole derivatives interact with their targets, leading to various biological changes . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives affect various biochemical pathways, leading to a broad spectrum of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives have been shown to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects .
Safety and Hazards
properties
IUPAC Name |
1-benzylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-2-6-13(7-3-1)12-16-11-10-14-8-4-5-9-15(14)16/h1-11H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZQOCCEDXRQJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187435 | |
Record name | 1-Benzylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylindole | |
CAS RN |
3377-71-7 | |
Record name | 1-Benzylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003377717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3377-71-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93216 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3377-71-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BENZYLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y89G35QC9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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